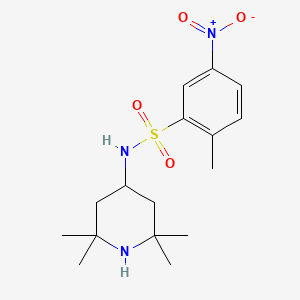

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

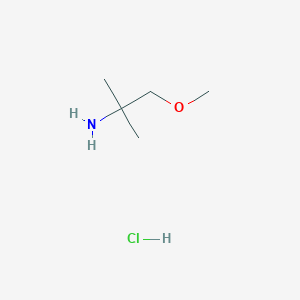

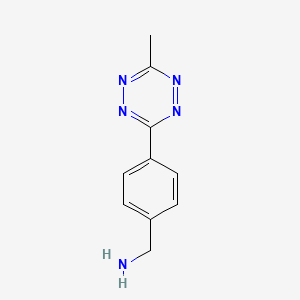

The compound “2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a nitro group, and a tetramethylpiperidine group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetramethylpiperidine group would likely impart some degree of steric hindrance .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitro group, which is electron-withdrawing, and the tetramethylpiperidine group, which could potentially engage in various reactions due to the presence of the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more polar .Aplicaciones Científicas De Investigación

Photodynamic Therapy in Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) discusses the use of benzenesulfonamide derivatives in photodynamic therapy, particularly for cancer treatment. They describe the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure and Molecular Docking

Another study by Al-Hourani et al. (2016) focuses on the synthesis and crystal structure of a benzenesulfonamide derivative, examining its potential as a cyclooxygenase-2 inhibitor through molecular docking and bioassay studies (Al-Hourani et al., 2016).

Hyperpolarizability and Optical Applications

Kucharski, Janik, and Kaatz (1999) investigated the first hyperpolarizability of benzenesulfonamide derivatives, which is significant for optical applications. Their findings reveal important insights into the electronic and optical properties of these compounds (Kucharski, Janik, & Kaatz, 1999).

Anticancer Activity and ADMET Studies

Karakuş et al. (2018) synthesized benzenesulfonamide derivatives and evaluated their anticancer activity against various cancer cell lines. They also conducted ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the pharmacokinetic properties of these compounds (Karakuş et al., 2018).

Solid-Phase Synthesis Applications

Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides, including nitrobenzenesulfonamides, in solid-phase synthesis. They describe various chemical transformations and rearrangements yielding diverse molecular scaffolds (Fülöpová & Soural, 2015).

Antifungal Screening

Gupta and Halve (2015) synthesized a series of benzenesulfonamide derivatives and screened their antifungal activity against fungi like Aspergillus niger and Aspergillus flavus, highlighting structure-activity relationship trends (Gupta & Halve, 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-11-6-7-13(19(20)21)8-14(11)24(22,23)17-12-9-15(2,3)18-16(4,5)10-12/h6-8,12,17-18H,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYJRZAACNAOLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2426888.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2426891.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2426892.png)

![9-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]purin-6-amine](/img/structure/B2426893.png)

![2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2426901.png)

![N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine](/img/structure/B2426902.png)

![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2426906.png)